5'-O-Benzoyl Ribavirin

Description

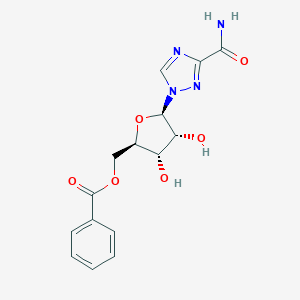

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O6/c16-12(22)13-17-7-19(18-13)14-11(21)10(20)9(25-14)6-24-15(23)8-4-2-1-3-5-8/h1-5,7,9-11,14,20-21H,6H2,(H2,16,22)/t9-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCVOGPUXOBQKK-ZHSDAYTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=N3)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=N3)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167381 | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58151-90-9 | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58151-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-benzoyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBAVIRIN 5'-BENZOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4P8EPH7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 5 O Benzoyl Ribavirin

Synthetic Pathways for 5'-O-Benzoyl Ribavirin (B1680618)

The creation of 5'-O-Benzoyl Ribavirin primarily involves the selective esterification of the 5'-hydroxyl group of ribavirin. This process requires careful control of reaction conditions and the use of protecting groups to ensure the desired product is obtained with high yield and purity.

Esterification Reactions and Protecting Group Strategies at the 5'-Hydroxyl Position

The synthesis of this compound and its analogs often begins with the protection of the 2' and 3'-hydroxyl groups of the ribose moiety to prevent unwanted side reactions. A common strategy is the formation of an isopropylidene acetal, creating 2',3'-O-isopropylideneribavirin. This intermediate then allows for the selective acylation of the 5'-hydroxyl group. scut.edu.cn

The esterification is typically achieved by reacting the protected ribavirin with a benzoyl derivative, such as benzoyl chloride, in the presence of a base. nih.gov Pyridine (B92270) is often used as both a solvent and an acid-binding agent in these reactions, leading to high yields and good selectivity. scut.edu.cn Following the successful benzoylation at the 5'-position, the protecting groups on the 2' and 3'-hydroxyls are removed. This deprotection is commonly carried out using acidic conditions, for instance, with p-toluenesulfonic acid (p-TsOH), which has been shown to be an effective catalyst with fewer by-products. scut.edu.cn

An alternative approach involves the direct acylation of ribavirin with 4-fluorosulphonylbenzoyl chloride in hexamethylphosphoramide (B148902) (HMPA) to yield 5'-O-(4-fluorosulphonylbenzoyl)-ribavirin. nih.gov Furthermore, enzymatic approaches using nucleoside phosphorylases have been explored for the synthesis of ribavirin itself, which can then be a starting material for subsequent benzoylation. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and related compounds is highly dependent on the reaction conditions. Research has shown that using pyridine as the solvent and acid-binding agent for the esterification step can result in conversion rates of over 95%. scut.edu.cn The choice of catalyst for the deprotection of the 2',3'-O-isopropylidene group is also critical, with p-TsOH being a suitable option to minimize by-product formation. scut.edu.cn

In the synthesis of various ribavirin derivatives, the reaction times and temperatures are carefully controlled to maximize yields. For example, the synthesis of certain benzotriazole-based derivatives involved stirring the reaction mixture at 80°C for times ranging from 3 to 72 hours, depending on the specific reactants. nih.gov The purification of the final products is often achieved through methods like flash chromatography or recrystallization. nih.gov

Design and Synthesis of Novel this compound Analogues

The development of new ribavirin analogues is driven by the need to improve antiviral efficacy and explore new therapeutic applications. This involves rational design principles and diverse synthetic strategies to modify different parts of the this compound molecule.

Rational Design Principles for Structural Diversification

The design of novel ribavirin analogues is often guided by established strategies in nucleoside chemistry. These include:

Modification of the nucleobase: Introducing artificial nucleobases or modifying the existing triazole ring. biorxiv.orgbiorxiv.org

Modification of the sugar moiety: Altering the ribose sugar by introducing substituents like fluorine or methyl groups, or by simplifying the sugar structure. biorxiv.orgbiorxiv.orgbeilstein-journals.org

Conformational locking: Creating carbobicyclic analogues to lock the sugar ring in a bioactive conformation. biorxiv.orgacs.org

These modifications aim to enhance the interaction of the analogues with viral enzymes or to alter their metabolic stability and pharmacokinetic properties. nih.govnebraska.edutandfonline.com

Synthetic Routes to Explore Modifications on the Benzoyl Moiety

Modifications to the benzoyl group of this compound can be achieved by using different substituted benzoyl chlorides during the esterification step. For instance, derivatives such as 1-[5-(4-nitrobenzoyl)-β-D-ribofuranosyl]-1,2,4-triazole-3-carboxamide and 1-[5-(3,4,5-tribenzyloxybenzoyl)-β-D-ribofuranosyl]-1,2,4-triazole-3-carboxamide have been synthesized. scut.edu.cn These can be further modified, for example, through catalytic hydrogenation to convert a nitro group to an amino group or to deprotect benzyloxy groups to hydroxyl groups. scut.edu.cn

The following table summarizes the synthesis of some modified benzoyl ribavirin derivatives:

| Starting Material | Reagent | Product | Reference |

| 2',3'-O-isopropylideneribavirin | 4-Nitrobenzoyl chloride | 1-[5-(4-nitrobenzoyl)-2,3-O-isopropylidene-β-D-ribofuranosyl]-1,2,4-triazole-3-carboxamide | scut.edu.cn |

| 2',3'-O-isopropylideneribavirin | 3,4,5-Tribenzyloxybenzoyl chloride | 1-[5-(3,4,5-tribenzyloxybenzoyl)-2,3-O-isopropylidene-β-D-ribofuranosyl]-1,2,4-triazole-3-carboxamide | scut.edu.cn |

| 1-[5-(4-nitrobenzoyl)-β-D-ribofuranosyl]-1,2,4-triazole-3-carboxamide | H₂, Pd/C | 1-[5-(4-aminobenzoyl)-β-D-ribofuranosyl]-1,2,4-triazole-3-carboxamide | scut.edu.cn |

| 1-[5-(3,4,5-tribenzyloxybenzoyl)-β-D-ribofuranosyl]-1,2,4-triazole-3-carboxamide | H₂, Pd/C | 1-[5-(3,4,5-trihydroxybenzoyl)-β-D-ribofuranosyl]-1,2,4-triazole-3-carboxamide | scut.edu.cn |

Synthetic Routes to Explore Modifications on the Ribose or Triazole Moieties of this compound

Extensive research has been dedicated to modifying the ribose and triazole components of ribavirin to create novel analogues.

Ribose Modifications: The synthesis of 2'-C-methyl and 2'-C-methyl-2'-fluoro analogues of ribavirin has been described. beilstein-journals.org The synthesis of the 2'-C-methyl analogue starts from a commercially available protected ribose derivative and involves several steps, including debenzoylation, selective protection, indium-mediated alkynylation, and Huisgen cycloaddition. beilstein-journals.org The synthesis of the 2'-fluoro analogue is more complex, requiring differentiation of the 2'-position, selective protection of the 3' and 5'-hydroxyls, stereoselective methylation, and fluorination. beilstein-journals.org

Triazole Modifications: The 1,2,4-triazole (B32235) ring of ribavirin can be replaced with a 1,2,3-triazole ring through bioisosterism. researchgate.net The synthesis of these 1,2,3-triazole analogues can be achieved using "Click Chemistry," specifically the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nebraska.edutandfonline.comresearchgate.net This approach has been used to prepare various 1-β-D-ribofuranosyl-1H-1,2,3-triazoles. nebraska.edutandfonline.com Further modifications can be made to the substituents on the triazole ring, such as replacing the carboxamide group with other functionalities like c-propyl, methyl carboxylate, or trifluoromethyl groups. researchgate.net

The following table provides an overview of synthetic strategies for ribose and triazole modifications:

| Modification Target | Synthetic Strategy | Key Intermediates/Reagents | Resulting Analogue Type | Reference |

| Ribose (2'-position) | Indium-mediated alkynylation, Huisgen cycloaddition | 2-C-methyl-ribose derivative, benzyl (B1604629) azide | 2'-C-methyl-ribavirin analogue | beilstein-journals.org |

| Ribose (2'-position) | Selective protection, methylation, fluorination | TIPDSCl₂, Deoxofluor | 2'-C-methyl-2'-fluoro-ribavirin analogue | beilstein-journals.org |

| Triazole Ring | Bioisosteric replacement | Azido-sugar, various acetylenes, CuSO₄·5H₂O | 1,2,3-Triazole ribavirin analogues | researchgate.net |

| Triazole Substituent | Modification of the carboxamide group | Click Chemistry, alternative starting materials | Analogues with varied lipophilic groups | nih.govnebraska.edutandfonline.com |

Spectroscopic Characterization

UV Spectroscopy : Ultraviolet (UV) spectroscopy is used for the quantitative determination of ribavirin and its derivatives in solutions. researchgate.net Ribavirin itself has a characteristic absorption maximum. researchgate.net For its phosphorylated metabolite, Ribavirin-5'-monophosphate, the maximum absorption wavelength (λmax) is reported at 220 nm. jenabioscience.com The introduction of the benzoyl group, which contains a chromophore, is expected to influence the UV absorption profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools for the structural elucidation of this compound. ¹H NMR would confirm the presence of protons associated with the benzoyl group (in the aromatic region), the ribose sugar, and the triazole ring. ¹³C NMR provides information on the carbon skeleton of the entire molecule. These combined techniques allow for the unambiguous confirmation that the benzoylation occurred specifically at the 5'-O-position. nih.gov

Infrared (IR) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within the molecule. Key vibrational bands would include those for the hydroxyl (O-H) groups of the ribose, the carbonyl (C=O) stretching of the benzoyl ester and the amide, and the N-H and C-N stretching of the triazole ring. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. The molecular formula for this compound is C₁₅H₁₇N₄O₆, corresponding to a molecular weight of 348.31 g/mol . lgcstandards.com

Table 1: Spectroscopic Data for Ribavirin Derivatives

| Technique | Compound | Observed Property | Value/Range |

|---|---|---|---|

| UV Spectroscopy | Ribavirin-5'-monophosphate | λmax | 220 nm jenabioscience.com |

| UV Spectroscopy | Ribavirin | λmax | ~206 nm researchgate.net |

| Mass Spectrometry | this compound | Molecular Weight | 348.31 g/mol lgcstandards.com |

Chromatographic Characterization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common method for analyzing Ribavirin and its derivatives. nih.gov Various HPLC methods have been developed for the separation and quantification of these compounds in different matrices. researchgate.netmdpi.com The choice of column and mobile phase is critical for achieving good separation. Reversed-phase columns, such as C18, are frequently used. mdpi.comnih.gov For instance, one method utilized an InertSustain AQ-C18 column with an isocratic mobile phase consisting of 7 mM Na₂SO₄ and 60 mM H₃PO₄ in water, with UV detection at 220 nm. mdpi.com Another method employed a Hypercarb column with a gradient elution of acetonitrile (B52724) and 0.1% formic acid in 5 mM ammonium (B1175870) acetate (B1210297). researchgate.net The retention time of the compound under specific conditions serves as an identifier, while the peak area allows for quantification and purity assessment. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For higher sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry. This technique is powerful for identifying and quantifying compounds in complex mixtures, such as biological samples. researchgate.net

Table 2: Example HPLC Conditions for Ribavirin Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | InertSustain AQ-C18 (3 μm, 150 mm × 2.1 mm) mdpi.com | Hypercarb researchgate.net |

| Mobile Phase | Isocratic: 7 mM Na₂SO₄ and 60 mM H₃PO₄ in H₂O mdpi.com | Gradient: Acetonitrile and 0.1% formic acid in 5 mM ammonium acetate researchgate.net |

| Flow Rate | 0.3 mL/min mdpi.com | 0.6 mL/min researchgate.net |

| Detector | UV mdpi.com | Tandem Mass Spectrometry (MS/MS) researchgate.net |

| Detection Wavelength | 220 nm mdpi.com | N/A |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Ribavirin |

| 5'-O-(4-fluorosulphonylbenzoyl)-ribavirin |

| 5'-O-butyryl-ribavirin |

| 5'-O-valeryl-ribavirin |

| Ribavirin-5'-monophosphate |

| D-ribose |

| Benzoyl chloride |

| 4-fluorosulphonylbenzoyl chloride |

| Acetonitrile |

| Formic acid |

| Ammonium acetate |

| Sodium sulfate |

Pharmacological Mechanisms of Action of 5 O Benzoyl Ribavirin and Its Metabolites

Enzymatic Activation and Intracellular Metabolism of 5'-O-Benzoyl Ribavirin (B1680618)

5'-O-Benzoyl Ribavirin is a prodrug of the broad-spectrum antiviral agent, ribavirin. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to improve the pharmacokinetic properties of the parent drug. The pharmacological activity of this compound is entirely dependent on its conversion to ribavirin and the subsequent metabolism of ribavirin into its active phosphorylated forms.

Role of Esterases in Benzoyl Moiety Cleavage

The activation of this compound commences with the cleavage of the benzoyl group from the 5' position of the ribose sugar. This chemical modification is an ester linkage, which is susceptible to hydrolysis by esterase enzymes that are ubiquitously present in the body, including in the plasma, liver, and other tissues. This enzymatic reaction releases the active parent drug, ribavirin, and benzoic acid as a byproduct. While specific studies detailing the exact esterases involved in the metabolism of this compound are not extensively documented, this pathway is the established and principal mechanism for the activation of ester-based prodrugs.

Subsequent Phosphorylation Pathways to 5'-Mono-, Di-, and Triphosphate Derivatives

Once ribavirin is released from its benzoyl prodrug form, it must be further metabolized intracellularly to exert its antiviral effects. This process involves sequential phosphorylation, converting the nucleoside analog into its active nucleotide forms. Ribavirin is a prodrug that requires intracellular phosphorylation to its mono-, di-, and triphosphate metabolites for activation drugbank.com.

The key steps in this pathway are:

Ribavirin Monophosphate (RMP): The initial and rate-limiting step is the phosphorylation of ribavirin to ribavirin 5'-monophosphate (RMP). This reaction is catalyzed primarily by the cellular enzyme adenosine (B11128) kinase drugbank.comnih.gov.

Ribavirin Diphosphate (B83284) (RDP): RMP is subsequently phosphorylated to ribavirin 5'-diphosphate (RDP) by nucleoside monophosphate kinases.

Ribavirin Triphosphate (RTP): Finally, RDP is converted to the primary active metabolite, ribavirin 5'-triphosphate (RTP), by nucleoside diphosphate kinases nih.gov.

In most cell types, the triphosphate form (RTP) is the predominant species, accumulating to concentrations that can be 20 to 100 times higher than that of RMP nih.gov.

| Enzyme | Substrate | Product |

| Esterases | This compound | Ribavirin |

| Adenosine Kinase | Ribavirin | Ribavirin 5'-Monophosphate (RMP) |

| Nucleoside Monophosphate Kinases | RMP | Ribavirin 5'-Diphosphate (RDP) |

| Nucleoside Diphosphate Kinases | RDP | Ribavirin 5'-Triphosphate (RTP) |

Comparative Metabolic Profiles with Unmodified Ribavirin

Following the release of ribavirin, the subsequent metabolic pathways are identical to those of the unmodified drug drugbank.com. Ribavirin and its metabolites have long half-lives and accumulate significantly within cells, particularly in red blood cells nih.gov. The metabolism of ribavirin also includes a degradation pathway involving deribosylation and amide hydrolysis, leading to metabolites like triazole carboxylic acid, which are then excreted drugbank.com. The use of a prodrug like this compound is a strategy that could potentially modify the tissue distribution and cellular uptake, aiming to enhance efficacy or reduce side effects compared to direct administration of ribavirin.

Direct Antiviral Mechanisms Mediated by this compound Metabolites

The antiviral activity of this compound is not mediated by the compound itself, but by its ultimate active metabolite, ribavirin 5'-triphosphate (RTP). RTP, being a structural analog of purine (B94841) nucleosides like adenosine and guanosine (B1672433), interferes with viral replication through several mechanisms.

Inhibition of Viral RNA-Dependent RNA Polymerases (RdRp)

A primary mechanism of ribavirin's antiviral action is the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses nih.gov. Ribavirin triphosphate (RTP) acts as a competitive inhibitor of natural nucleotides (like ATP or GTP) for the viral polymerase nih.gov.

When RTP binds to the nucleotide binding site of the RdRp, it can lead to:

Prevention of correct nucleotide binding , which halts the elongation of the newly synthesized viral RNA strand.

Incorporation into the nascent RNA chain , causing termination of RNA synthesis drugbank.com.

This direct inhibition of the polymerase enzyme significantly reduces the rate of viral genome replication, thereby suppressing the production of new virions.

Induction of Viral Lethal Mutagenesis (Error Catastrophe)

Beyond direct polymerase inhibition, RTP is also a potent viral mutagen. This mechanism, known as "lethal mutagenesis" or "error catastrophe," is considered a key component of its antiviral effect against many RNA viruses drugbank.comnih.gov.

RNA viruses naturally have high mutation rates due to the low fidelity of their RdRp enzymes. Ribavirin exploits this by pushing the mutation rate beyond a tolerable threshold, leading to a collapse in viral fitness and infectivity.

The process involves the following:

Ambiguous Base Pairing: RTP can be incorporated into the growing viral RNA strand in place of either guanosine or adenosine. Once incorporated, the ribavirin nucleobase can then pair with either cytidine (B196190) or uridine (B1682114) during the next round of replication researchgate.net.

Increased Mutation Frequency: This ambiguous pairing property of ribavirin significantly increases the frequency of mutations, particularly G-to-A and C-to-U transitions, in the viral genome researchgate.net.

Production of Defective Virions: The accumulation of numerous mutations results in the production of non-functional viral proteins and defective viral genomes, leading to the generation of non-infectious viral particles and ultimately, the extinction of the viral population within the host drugbank.comresearchgate.net.

| Mutation Type | Consequence of Ribavirin Incorporation |

| G ➔ A | RTP incorporated opposite C, then templates U |

| C ➔ U | RTP incorporated opposite G, then templates U |

Interference with Viral mRNA Capping Mechanisms

One of the direct antiviral actions of ribavirin, mediated by its metabolite ribavirin triphosphate (RTP), is the inhibition of viral messenger RNA (mRNA) capping. capes.gov.brplu.mx The 5' cap structure is a crucial modification on viral mRNA that is essential for its stability and for efficient translation into viral proteins. patsnap.comnih.gov The capping process involves a series of enzymatic reactions, including the addition of a guanine (B1146940) nucleotide to the 5' end of the mRNA chain by an enzyme called mRNA guanylyl transferase. capes.gov.brplu.mx

Indirect Cellular and Immunomodulatory Mechanisms

Beyond direct interference with viral machinery, this compound's metabolites exert significant indirect antiviral effects by modulating host cell processes and immune responses.

Modulation of Host Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Activity

A primary indirect mechanism of ribavirin is the inhibition of the host cellular enzyme inosine monophosphate dehydrogenase (IMPDH). news-medical.netnih.goviiarjournals.org This action is carried out by ribavirin monophosphate (RMP), which is structurally similar to inosine monophosphate (IMP), the natural substrate for IMPDH. pnas.org IMPDH is a rate-limiting enzyme in the de novo biosynthesis pathway of guanine nucleotides. iiarjournals.orgasm.org

There are two isoforms of this enzyme in human cells: IMPDH1, which is constitutively expressed in normal cells, and IMPDH2, which is often upregulated in rapidly proliferating cells, including those infected by a virus. iiarjournals.orgpnas.org RMP acts as a competitive inhibitor of IMPDH, effectively blocking the conversion of IMP to xanthosine (B1684192) monophosphate, a critical step in the synthesis of guanine nucleotides. asm.orgresearchgate.net This inhibition has been identified as a key component of ribavirin's antiviral activity for several decades. news-medical.net

Impact on Intracellular Guanosine Triphosphate (GTP) Pool Depletion

The direct consequence of IMPDH inhibition by RMP is the depletion of the intracellular pool of guanosine triphosphate (GTP). patsnap.comnih.govasm.org Guanine nucleotides are essential building blocks for the synthesis of viral RNA and DNA. patsnap.comasm.org By blocking the de novo synthesis pathway, RMP effectively starves the virus of the necessary substrates required for the replication of its genetic material. patsnap.comresearchgate.net

Immunomodulatory Effects on Host Antiviral Responses

Ribavirin is also recognized for its ability to modulate the host's immune response to viral infections. patsnap.comnih.gov One of its key immunomodulatory functions is inducing a shift from a Th2 (T-helper 2) type immune response, which is generally anti-inflammatory, to a Th1 (T-helper 1) type response, which is pro-inflammatory and more effective at clearing viral infections. patsnap.comnih.gov This shift enhances the body's innate and adaptive immune capabilities to combat the virus. patsnap.comnih.gov

Furthermore, ribavirin has been shown to interact with interferon (IFN) signaling pathways, which are central to the host's antiviral defense. nih.gov In the context of Hepatitis E virus (HEV) infection, for instance, ribavirin treatment was found to have an immunomodulatory effect on Natural Killer (NK) cells. mdpi.com It enhanced the production of IFN-γ, a critical antiviral cytokine, through the upregulation of the IL-12 receptor pathway, specifically involving TYK-2 and pSTAT4 activation. mdpi.com This enhanced immune response acts additively with the direct antiviral effects of the drug. mdpi.com

Elucidation of Primary and Pleiotropic Mechanisms in Specific Viral/Cellular Contexts

The antiviral action of this compound's metabolites is best described as pleiotropic, meaning it acts through multiple mechanisms. nih.govresearcher.life The relative importance of each mechanism—be it direct polymerase inhibition, lethal mutagenesis, mRNA cap interference, IMPDH inhibition, or immunomodulation—can vary significantly depending on the specific virus and the host cell type being studied. nih.govresearcher.life

For example, in some viral infections, the depletion of GTP pools through IMPDH inhibition is considered the primary antiviral driver. researchgate.net In others, such as with poliovirus, the incorporation of RTP into the viral genome by the RNA-dependent RNA polymerase leads to an accumulation of mutations, a phenomenon known as "lethal mutagenesis" or "error catastrophe". nih.govacs.org For influenza virus, direct inhibition of the viral RNA polymerase by RTP has been shown to be a selective and significant mechanism. news-medical.netbohrium.comasm.org

This multifaceted approach makes it difficult for viruses to develop resistance. news-medical.net The synergy observed when ribavirin is used with other antiviral agents, like interferon, often stems from this ability to attack the virus on multiple fronts, combining direct viral inhibition with the enhancement of the host's own antiviral immune responses. nih.gov

Table 1: Summary of Pharmacological Mechanisms

| Mechanism | Active Metabolite | Primary Target | Effect on Virus | Supporting Citations |

|---|---|---|---|---|

| Interference with Viral mRNA Capping | Ribavirin Triphosphate (RTP) | mRNA Guanylyl Transferase | Inhibits formation of 5' cap, leading to unstable mRNA and reduced protein synthesis. | capes.gov.brplu.mxpatsnap.com |

| IMPDH Inhibition | Ribavirin Monophosphate (RMP) | Inosine Monophosphate Dehydrogenase (IMPDH) | Blocks de novo synthesis of guanine nucleotides. | news-medical.netnih.goviiarjournals.orgasm.org |

| GTP Pool Depletion | Ribavirin Monophosphate (RMP) | Intracellular Guanosine Triphosphate (GTP) Pool | Deprives virus of essential building blocks for RNA/DNA synthesis. | patsnap.comnih.govasm.orgresearchgate.net |

| Immunomodulation | Ribavirin | Host Immune System (e.g., T-cells, NK cells) | Shifts immune response to a more effective antiviral Th1 phenotype; enhances IFN-γ production. | patsnap.comnih.govmdpi.com |

Preclinical Pharmacological Evaluation of 5 O Benzoyl Ribavirin

In Vitro Antiviral Efficacy Studies

Ribavirin (B1680618) is a synthetic guanosine (B1672433) analog recognized for its extensive antiviral activity against a wide array of both RNA and DNA viruses. immune-system-research.comnih.gov Its efficacy has been demonstrated in vitro against numerous pathogens. nih.gov The spectrum of activity includes, but is not limited to, RNA viruses such as Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Respiratory Syncytial Virus (RSV), and various hemorrhagic fever viruses. immune-system-research.comnih.gov Furthermore, its inhibitory action extends to DNA viruses, including orthopoxvirus, variola virus, herpes simplex virus, cytomegalovirus, and adenoviruses. immune-system-research.comresearchgate.net This broad-spectrum capability is attributed to multiple mechanisms of action, which makes the development of viral resistance a rare occurrence. nih.gov

The antiviral efficacy of Ribavirin has been systematically evaluated across a variety of cell lines, demonstrating its ability to inhibit viral replication in different cellular environments. nih.gov For instance, Ribavirin has been shown to inhibit the replication of Orthopoxviruses in Vero cells with a mean 50% inhibitory concentration (IC50) of 31.3 µg/mL and in LLC-MK2 cells with a mean IC50 of 8.0 µg/mL. immune-system-research.com Similarly, its activity against variola isolates in Vero cells was observed with a mean IC50 value of 50 µg/mL. immune-system-research.com

Studies on Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) in Vero cells showed a dose-dependent inhibitory effect, with an IC50 ranging from 3.69 to 8.72 μg/mL. nih.gov For Enterovirus 71 (EV71), Ribavirin effectively reduced viral yields in human rhabdomyosarcoma (RD), SK-N-SH, and mouse N18 cell lines, with an IC50 of 65 μg/mL. nih.gov Research on Tick-Borne Encephalitis Virus (TBEV) demonstrated that Ribavirin impaired viral replication and protected infected A549 and SH-SY5Y cells from cytopathic effects. nih.gov

The choice of cell line can influence the observed antiviral effect, highlighting the importance of using multiple cell culture systems for evaluation. nih.govnih.gov The antiviral effect of Ribavirin on HCV, for example, has been shown to be strain-dependent. regionh.dk

Table 1: In Vitro Inhibition of Viral Replication by Ribavirin in Various Cell Lines

| Virus | Cell Line | Key Finding (IC50/EC50) |

|---|---|---|

| Orthopoxviruses | Vero | Mean IC50: 31.3 µg/mL immune-system-research.com |

| Orthopoxviruses | LLC-MK2 | Mean IC50: 8.0 µg/mL immune-system-research.com |

| Variola Virus | Vero | Mean IC50: 50 µg/mL immune-system-research.com |

| Dengue Virus (DENV) | A549 | EC50: 3 µM immune-system-research.com |

| Hepatitis C Virus (HCV) | Huh7.5 | IC50: 214 µM nih.gov |

| Enterovirus 71 (EV71) | RD, SK-N-SH, N18 | IC50: 65 µg/mL nih.gov |

The evaluation of cytotoxicity is a critical component of preclinical studies to determine the therapeutic window of an antiviral agent. Studies have assessed the cytotoxic effects of Ribavirin in various host cell lines. In an analysis using human hepatocellular carcinoma (HepG2) and Chinese hamster ovary (CHO-K1) cells, Ribavirin was found to inhibit cell proliferation at high concentrations (3.9 mg/ml in HepG2 and 244.2 μg/ml in CHO-K1 cells). nih.gov However, the study did not observe significant cytotoxic effects related to cell death in either cell line. nih.gov

In another study using the Huh7.5 cell line for HCV research, the 50% lethal concentration (LC50) was estimated to be 123 mM, with over 90% of cells remaining viable at concentrations up to 1 mM, indicating low cytotoxicity at therapeutically relevant concentrations. nih.gov

Table 2: Cytotoxicity Profile of Ribavirin in Different Host Cell Lines

| Cell Line | Cytotoxicity Measure | Concentration |

|---|---|---|

| HepG2 | Cell Proliferation Inhibition | 3.9 mg/mL nih.gov |

| CHO-K1 | Cell Proliferation Inhibition | 244.2 µg/mL nih.gov |

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of Ribavirin has been investigated in several animal models representing various viral diseases. For Crimean-Congo Hemorrhagic Fever (CCHF), infant mice and IFNAR−/− mice (lacking the type I interferon receptor) have been used as lethal infection models. nih.govplos.org These models are crucial for assessing the drug's ability to reduce mortality and viral replication in a systemic infection.

A mouse model for Enterovirus 71 (EV71) has been employed to study the drug's effect on neurological disease, where the virus can cause fatal encephalitis and paralysis. nih.gov Additionally, C57BL/6 suckling and adult mice have been used to create a model for Foot-and-Mouth Disease Virus (FMDV) infection to evaluate Ribavirin's prophylactic and therapeutic potential against this economically significant pathogen. nih.gov The efficacy of Ribavirin has also been tested in an aggressive group 3 medulloblastoma mouse model, demonstrating its potential application beyond viral infections. nih.gov

In these animal models, the efficacy of Ribavirin is assessed through a combination of virological and clinical endpoints. A primary methodology is the quantification of viral load in various tissues, including blood (viremia), liver, brain, and spinal cord, typically using real-time PCR or plaque assays. nih.govnih.govplos.orgnih.gov A significant reduction in viral titers in treated animals compared to a placebo group is a key indicator of antiviral activity. nih.govplos.orgnih.gov

Clinical outcomes are also rigorously monitored. These include survival rates, changes in body weight, and the assessment of clinical signs of disease. nih.govplos.orgnih.gov For example, in the EV71 model, a reduction in mortality and the prevention of paralysis are critical measures of success. nih.gov In the CCHF model, while survival rate may not always be significantly increased, a prolongation in the time to death is considered a positive outcome. plos.org For FMDV, a standardized clinical scoring system is used to evaluate disease severity. nih.gov

Table 3: Summary of In Vivo Efficacy Findings for Ribavirin in Animal Models

| Disease Model | Animal | Key Efficacy Outcomes |

|---|---|---|

| Crimean-Congo Hemorrhagic Fever (CCHF) | Infant Mice | Significantly reduced mortality and extended mean time to death. nih.gov |

| Crimean-Congo Hemorrhagic Fever (CCHF) | IFNAR−/− Mice | Prolonged time to death and reduced virus titers in blood and organs. plos.org |

| Enterovirus 71 (EV71) Infection | ICR Mice | Reduced mortality and paralysis by decreasing viral loads in tissues. nih.gov |

| Foot-and-Mouth Disease (FMDV) | C57BL/6 Mice | Significant reduction in viral RNA in blood and organs; 100% protection in suckling mice. nih.gov |

Pharmacokinetic and Biopharmaceutical Research Methodologies

The preclinical evaluation of 5'-O-Benzoyl Ribavirin, a prodrug of the broad-spectrum antiviral agent Ribavirin, involves a comprehensive assessment of its pharmacokinetic and biopharmaceutical properties. These methodologies are designed to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), and to compare its bioavailability to the parent drug, Ribavirin. The primary goal of developing a prodrug like this compound is often to improve the pharmacokinetic profile of the active drug, potentially enhancing its efficacy or reducing its toxicity. mdpi.commdpi.com

ADME studies are fundamental to characterizing the disposition of a new chemical entity within an organism. For this compound, these methodologies focus on its conversion to Ribavirin and the subsequent fate of both compounds.

Absorption: To predict oral absorption, in vitro cell-based assays are commonly employed. The Caco-2 cell permeability assay, which uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, is a standard method. This assay assesses the rate at which this compound crosses the intestinal epithelial barrier. In vivo methodologies involve oral administration to animal models, followed by the analysis of plasma concentrations of both the prodrug and the released Ribavirin over time.

Distribution: Tissue distribution studies are typically conducted in animal models, such as rats or monkeys, using a radiolabeled version of the compound (e.g., 14C-5'-O-Benzoyl Ribavirin). nih.gov After administration, concentrations of the radiolabel are measured in various tissues (liver, kidney, spleen, brain, etc.) and fluids at different time points. This methodology helps to identify target organs for efficacy and potential sites of toxicity. For a Ribavirin prodrug, particular attention is paid to the liver (the primary site of action for hepatitis C) and erythrocytes, as Ribavirin accumulation in red blood cells is linked to anemia. nih.govnih.gov

Metabolism: The metabolic conversion of the this compound prodrug to the active Ribavirin is a critical step to investigate. In vitro methods utilize subcellular fractions like liver microsomes and S9 fractions, as well as primary hepatocytes from various species (including humans), to identify the enzymes responsible for hydrolysis of the benzoyl ester linkage. criver.com These studies also aim to identify any other metabolites formed. In vivo metabolism is studied by analyzing plasma, urine, and feces from animal studies using advanced analytical techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent prodrug and all relevant metabolites. reactome.org

Excretion: Excretion studies determine the routes by which the compound and its metabolites are eliminated from the body. nih.gov In animal models administered the radiolabeled compound, urine and feces are collected over an extended period (e.g., 72 hours or more) to quantify the percentage of the dose excreted through renal and biliary pathways. nih.gov This data is crucial for understanding the compound's clearance mechanisms.

Table 1: Overview of In Vitro ADME Research Methodologies

| Parameter | Methodology | Purpose |

|---|---|---|

| Absorption | Caco-2 Permeability Assay | Predicts intestinal permeability and oral absorption. |

| Metabolism | Incubation with Liver Microsomes/Hepatocytes | Identifies metabolic pathways and responsible enzymes for prodrug conversion. |

| Metabolite ID | High-Resolution Mass Spectrometry | Identifies the chemical structure of metabolites formed. |

| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of the drug bound to plasma proteins, which affects distribution. |

To quantify the extent and duration of exposure to this compound and its active metabolite, Ribavirin, comprehensive pharmacokinetic (PK) studies are conducted in preclinical species.

The standard methodology involves administering the compound to animal models (e.g., mice, rats, or monkeys) via the intended clinical route (typically oral) and an intravenous route for reference. nih.govnih.gov Serial blood samples are collected at predetermined time points. For tissue distribution, separate groups of animals are euthanized at specific times post-dose, and key organs are harvested. unmc.edu

A validated bioanalytical method, most commonly HPLC-MS/MS, is used to measure the concentrations of this compound and Ribavirin in plasma and tissue homogenates. nih.govnih.gov The resulting concentration-time data is then analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters. nih.gov

Table 2: Illustrative Pharmacokinetic Parameters for this compound and Released Ribavirin

| Parameter | This compound (Prodrug) | Ribavirin (Active Drug) | Description |

|---|---|---|---|

| Tmax (h) | 0.5 - 1.5 | 1.0 - 3.0 | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | Varies | Varies | Maximum observed plasma concentration. |

| AUC0-t (ng·h/mL) | Varies | Varies | Area under the plasma concentration-time curve. |

| t1/2 (h) | Short (e.g., <2) | Long (e.g., >30) | Elimination half-life. |

A crucial objective for a prodrug is often to enhance the oral bioavailability of the parent compound. Methodologies to compare the bioavailability of Ribavirin delivered via the this compound prodrug versus direct administration of Ribavirin are therefore essential.

The most common research methodology is a randomized, crossover study in an appropriate animal model, such as beagle dogs or non-human primates. In such a study, one group of animals receives an oral dose of this compound, while the other group receives an equimolar dose of Ribavirin. After a washout period sufficient to ensure complete elimination of the drug, the treatments are reversed. Plasma samples are collected over a full pharmacokinetic time course for both treatment periods, and the concentration of the active moiety, Ribavirin, is measured.

The absolute bioavailability (F) is determined by comparing the Area Under the Curve (AUC) from oral administration to the AUC from an intravenous administration of Ribavirin. The relative bioavailability is assessed by comparing the Ribavirin AUC generated from the prodrug administration to that from the Ribavirin administration. The goal is to demonstrate a statistically significant increase in the Ribavirin AUC when administered as the prodrug.

Table 3: Hypothetical Comparative Bioavailability Data

| Compound Administered | Active Moiety Measured | Mean AUC of Active Moiety (ng·h/mL) | Relative Bioavailability (%) |

|---|---|---|---|

| Ribavirin | Ribavirin | 5,000 | 100% (Reference) |

| This compound | Ribavirin | 7,500 | 150% |

Preclinical Toxicology Research Methodologies

Toxicology studies are performed to identify potential target organs of toxicity and to establish a safety margin before human trials. For a prodrug of Ribavirin, the toxicological assessment focuses heavily on known side effects of the parent drug, particularly hematological toxicity.

Ribavirin is well-known for inducing a dose-dependent hemolytic anemia. nih.govnih.gov Therefore, preclinical assessment of this compound must rigorously evaluate its hematological impact.

In Vitro Hemolysis Assays: These assays provide an initial screen for the hemolytic potential of the compound. The methodology involves incubating various concentrations of this compound and Ribavirin with red blood cell suspensions from different species, including humans. The amount of hemoglobin released into the supernatant is measured spectrophotometrically to quantify the percentage of hemolysis.

In Vivo Repeated-Dose Toxicology Studies: In these studies, animal models (commonly rats and/or dogs) are administered daily doses of the compound for a specified duration (e.g., 7, 14, or 28 days). Blood samples are collected at baseline and at regular intervals throughout the study. dergipark.org.tr A complete blood count (CBC) and reticulocyte count are performed to monitor for any signs of anemia, such as a decrease in hemoglobin, hematocrit, or red blood cell count, and a compensatory increase in reticulocytes. researchgate.net Bone marrow samples may also be examined at the end of the study to assess for any effects on erythropoiesis. fao.org

Table 4: Key Parameters in Hematological Impact Assessment

| Parameter | Method | Purpose |

|---|---|---|

| Hemoglobin (Hgb) | Complete Blood Count (CBC) | To detect the development of anemia. |

| Hematocrit (Hct) | Complete Blood Count (CBC) | To measure the proportion of red blood cells in blood. |

| Red Blood Cell (RBC) Count | Complete Blood Count (CBC) | To quantify the number of circulating erythrocytes. |

| Reticulocyte Count | Flow Cytometry/Microscopy | To assess the bone marrow's response to anemia. |

| Plasma-free Hemoglobin | Spectrophotometry | An in vitro measure of red blood cell lysis (hemolysis). |

General organ toxicity is evaluated in repeated-dose toxicology studies, typically conducted in one rodent and one non-rodent species.

The methodology involves administering multiple dose levels of this compound to groups of animals for a defined period. Throughout the study, animals are monitored for clinical signs of toxicity. At the termination of the study, a comprehensive series of evaluations is conducted:

Serum Clinical Chemistry: Blood is analyzed for a panel of biomarkers that indicate the health of various organs. For example, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are markers for liver injury, while blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) are markers for kidney function. researchgate.net

Gross Pathology: A detailed post-mortem examination is performed to identify any macroscopic abnormalities in organs and tissues.

Histopathology: A comprehensive set of organs and tissues is collected, preserved, processed, and examined microscopically by a veterinary pathologist. This examination is the cornerstone of identifying target organs of toxicity, allowing for the characterization of any cellular changes, such as inflammation, degeneration, necrosis, or hypertrophy.

Metabolomics approaches may also be used on serum or tissue samples to identify metabolic pathway perturbations that could indicate early signs of toxicity or elucidate the mechanism of toxicity. magtechjournal.com

Structure Activity Relationship Sar Studies of 5 O Benzoyl Ribavirin and Its Analogues

Impact of Benzoyl Moiety Modifications on Antiviral Potency

Detailed structure-activity relationship studies focusing specifically on the systematic modification of the benzoyl ring in 5'-O-Benzoyl Ribavirin (B1680618) are not extensively detailed in publicly available literature. However, general principles of medicinal chemistry suggest that the electronic properties and position of substituents on the benzoyl ring would critically affect the compound's activity.

Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoyl ring would make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by esterases. This would likely increase the rate of hydrolysis, leading to faster release of active ribavirin. Conversely, electron-donating groups (e.g., -OCH₃, -OH) would decrease the electrophilicity of the carbonyl carbon, potentially slowing down the prodrug's activation. researchgate.net

Positional Effects : The position of these substituents (ortho, meta, or para) would also play a role. Ortho-substituents can introduce steric hindrance around the ester linkage, potentially slowing down enzymatic cleavage regardless of their electronic nature. Para-substituents, being more remote, would primarily exert electronic effects.

While specific data for benzoyl ribavirin is scarce, early research on other 5'-O-acyl derivatives provides some insight. A study involving 5'-O-acyl derivatives of ribavirin, such as 5'-O-Butyryl, 5'-O-Valeryl, and 5'-O-Caproyl ribavirin, found that their in vitro activity against Pichinde virus was comparable to that of the parent ribavirin. dtic.mil This suggests that simple aliphatic esters can effectively act as prodrugs, releasing ribavirin to exert its antiviral effect.

Table 1: In Vitro Activity of 5'-O-Acyl Ribavirin Analogues against Pichinde Virus Note: This table is based on historical data; specific activity values were not provided in the source material.

| Compound | Acyl Group | Relative Activity vs. Ribavirin |

| Ribavirin | None | Baseline |

| 5'-O-Butyryl Ribavirin | Butyryl | Comparable dtic.mil |

| 5'-O-Valeryl Ribavirin | Valeryl | Comparable dtic.mil |

| 5'-O-Caproyl Ribavirin | Caproyl | Comparable dtic.mil |

The primary goal of a prodrug strategy is to ensure efficient conversion to the active compound. nih.gov For 5'-O-Benzoyl Ribavirin, activation involves enzymatic hydrolysis to release ribavirin and benzoic acid. The rate of this hydrolysis is a key determinant of the drug's pharmacokinetic profile. mdpi.com A prodrug must be stable enough to reach its target but labile enough to release the active drug at a therapeutically relevant rate. nih.gov

The released ribavirin is then successively phosphorylated by host cell kinases to ribavirin-5'-monophosphate (RMP), diphosphate (B83284) (RDP), and the active triphosphate (RTP). nih.gov These metabolites are responsible for the various antiviral mechanisms of ribavirin, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov The efficiency of the initial ester cleavage directly impacts the intracellular concentration of these active metabolites. A slow or incomplete activation of the benzoyl prodrug would lead to lower levels of RTP and, consequently, reduced antiviral efficacy.

Role of Ribose and Triazole Moiety Modifications in this compound Analogues

The ribose and triazole components are fundamental to ribavirin's antiviral activity. researchgate.net Modifications to these core structures in analogues of this compound can have profound effects on pharmacological activity.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action as biological targets like enzymes and receptors are chiral. wisdomlib.orgbiomedgrid.com For nucleoside analogues like ribavirin, the stereochemistry of the ribose sugar is paramount.

Anomeric Configuration : Ribavirin exists as a β-anomer (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), and this specific configuration is crucial for its recognition by cellular kinases and viral polymerases. mdpi.comnih.gov Synthesis of ribavirin analogues must be highly stereoselective to produce the biologically active β-anomer. mdpi.com The use of enzymes like purine (B94841) nucleoside phosphorylase (PNP) in the synthesis can ensure high regio- and stereoselectivity. mdpi.com

Enantiomers : The two enantiomers (mirror images) of a chiral drug can have vastly different biological activities, with one often being active while the other is inactive or even toxic. biomedgrid.comiipseries.org Therefore, producing a single, active enantiomer is a key goal in drug development to improve the therapeutic index.

The conformation of the ribose ring and the orientation of the triazole base relative to the sugar (defined by the torsion angle) also influence how the molecule fits into the active site of target enzymes. nih.gov

While the 5'-OH position is esterified in this compound, the hydroxyl groups at the 2' and 3' positions are also important for activity and can be sites for modification.

2'-Position Modifications : Structure-activity studies on various nucleoside analogues have shown that modifications at the 2'-position can significantly impact antiviral efficacy. For example, adding a 2'-C-methyl group in the β-configuration has been shown to enhance efficacy against the Hepatitis C virus in other nucleoside analogues. nih.gov This highlights the sensitivity of viral polymerases to the structure of the sugar moiety. nih.gov

Acyclic Analogues : The importance of the ribose ring structure has been explored through the synthesis of acyclic analogues, where the sugar ring is opened. Studies have shown that an ether oxygen atom that mimics the O4' of the ribose ring is essential for antiviral activity in these acyclic derivatives. tandfonline.com This indicates that the spatial arrangement of the side chain, which is dictated by the rigid ribose ring in the parent compound, is important for proper interaction with biological targets.

Computational Approaches in SAR Elucidation

Computational methods are increasingly valuable tools for understanding and predicting the structure-activity relationships of antiviral compounds, including ribavirin analogues.

Molecular Docking : This technique simulates the binding of a ligand (the drug molecule) to the active site of a target protein, such as a viral RNA-dependent RNA polymerase (RdRp). academicjournals.org Docking studies can predict the binding affinity and orientation of different analogues. For instance, computational screening of ribavirin and its metabolites against the Nipah virus RdRp showed that the active triphosphate form, Ribavirin-TP, interacts with key active site residues. tandfonline.combohrium.com Such studies help to rationalize observed biological activities and guide the design of new, more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the drug-target complex over time. These simulations can assess the stability of the interactions predicted by docking studies. tandfonline.com For example, MD simulations have been used to compare the stability of Ribavirin-TP within a viral polymerase active site to other antiviral agents like Remdesivir-TP, providing a deeper understanding of their binding modes. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While specific QSAR studies on this compound analogues are not widely reported, this approach is broadly used in drug design to predict the activity of novel compounds based on their physicochemical properties.

These computational approaches allow for the virtual screening of large libraries of potential drug candidates and provide a theoretical framework for understanding the molecular basis of their activity, thereby accelerating the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. nih.govnih.gov The goal is to predict the activity of new or untested compounds and to understand which structural attributes are key for their function. nih.govresearchgate.net

For Ribavirin and its analogues, QSAR models can help elucidate the impact of various substituents on their antiviral potency. These models are built using a dataset of compounds with known activities and a range of calculated molecular descriptors. Descriptors can include electronic properties (like HOMO-LUMO energy gap), steric properties (like molar volume), and lipophilicity (like LogP). nih.gov

A QSAR study on anti-hepatitis C virus (HCV) drugs, including Ribavirin, calculated several quantum chemical parameters to understand their reactivity and potential efficacy against human coronaviruses. nih.gov While this study did not specifically include this compound, the parameters calculated for Ribavirin provide a baseline for comparison. The addition of a benzoyl group would significantly alter descriptors such as steric energy, solvent accessible surface area, and lipophilicity (LogP), which would, in turn, be expected to influence its biological activity. nih.gov For instance, an increased LogP value due to the hydrophobic benzoyl group might enhance membrane permeability. nih.gov

The table below presents QSAR parameters calculated for Ribavirin, which serve as a reference for understanding the properties of its analogues. nih.gov

| Compound | Steric Energy (kcal/mol) | Dielectric Energy (kcal/mol) | Heat of Formation (kcal/mol) | Energy Gap (LUMO-HOMO) |

| Ribavirin | 1.802 | -2.697 | -330.14 | 4.885 |

This interactive table is based on data from a QSAR study comparing nucleotide analogues and Ribavirin. nih.gov

By developing a QSAR model with a series of 5'-O-substituted Ribavirin analogues, researchers could quantify the effect of different acyl groups, including benzoyl, on antiviral activity. Such a model might reveal, for example, an optimal size or electronic character for the substituent at the 5' position to maximize interaction with a specific viral or host target.

Molecular Docking and Dynamics Simulations with Viral and Host Enzymes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein or enzyme. nih.govresearchgate.net Docking predicts the preferred orientation of a molecule when bound to a target, while MD simulations provide information about the stability and dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net

Interaction with Viral Enzymes:

Ribavirin itself is known to target viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses. chemmethod.com Molecular docking studies have been performed to investigate the binding of Ribavirin and its derivatives to the RdRp of various viruses, including MERS-CoV and SARS-CoV-2. nih.govnih.gov For instance, a study showed that Ribavirin forms two hydrogen bonds with the MERS-CoV polymerase active site, involving residues Arg50 and Lys116, with a docking score of -139.0 Kcal/mol. nih.gov

The introduction of a 5'-O-benzoyl group would likely alter this binding mode. The bulky and aromatic benzoyl moiety could establish new hydrophobic or pi-pi stacking interactions with nonpolar amino acid residues in or near the active site. A molecular docking study on 5-O-benzoylpinostrobin derivatives with the SARS-CoV-2 main protease (MPro) demonstrated that the benzoyl group could indeed engage in such interactions, contributing to the binding affinity. researchgate.net Similarly, simulations of aryl benzoyl hydrazide derivatives with the influenza RdRp enzyme also highlighted the importance of such interactions for ligand stability. nih.gov

Interaction with Host Enzymes:

One of the primary mechanisms of action for Ribavirin involves the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH). nih.govdrugbank.com This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral replication. drugbank.comresearchgate.net Computational studies have modeled the interaction of Ribavirin 5'-monophosphate and its analogues with human IMPDH2 (hIMPDH2). researchgate.net These models help to rationalize the observed differences in biological activity among analogues. researchgate.net

For this compound to inhibit IMPDH, it would first need to be metabolized to its 5'-monophosphate form, a process that would require the enzymatic cleavage of the benzoyl group. However, molecular docking could be used to explore if the prodrug itself, this compound, might bind to other host or viral targets before metabolism.

Molecular dynamics simulations can further assess the stability of these docked complexes. For example, simulations of Ribavirin with the bacterial LysR-type transcriptional regulator AphB have shown stable backbone conformations and persistent hydrogen bond interactions over a 20-nanosecond period. researchgate.net A similar simulation for this compound would reveal whether the benzoyl group contributes to or detracts from the stability of the complex within the binding pocket of a target enzyme.

The table below summarizes findings from docking and simulation studies on Ribavirin with various viral and host protein targets.

| Compound | Target Enzyme | Key Interacting Residues | Docking Score / Binding Energy (kcal/mol) | Simulation Stability |

| Ribavirin | MERS-CoV Polymerase | Arg50, Lys116 | -139.0 | Not Reported |

| Ribavirin | SARS-CoV-2 Mpro | SER46, ASN142 | -4.57 | Stable complex |

| Ribavirin analogue (ETCAR) | human IMPDH2 | Not specified | Not specified | Rationalized activity differences |

| Ribavirin | AphB (V. cholerae) | Not specified | Not specified | Stable RMSD over 20ns |

This interactive table compiles data from several computational studies on Ribavirin and its analogues. nih.govnih.govresearchgate.netresearchgate.net

Mechanisms of Viral Resistance to 5 O Benzoyl Ribavirin and Its Metabolites

Emergence of Resistant Viral Variants during Therapy

The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. For RNA viruses, which are characterized by high mutation rates, the application of a selective pressure, such as an antiviral drug, can lead to the selection and proliferation of pre-existing or newly generated resistant mutants. mdpi.comoup.com

During treatment with Ribavirin (B1680618), which has a mutagenic effect on some viruses, the increased genetic diversity of the viral population can paradoxically facilitate the selection of resistant strains. mdpi.comnih.gov While the goal of lethal mutagenesis is to drive the viral population to extinction, a heterogeneous viral population may contain variants with enhanced fitness or reduced susceptibility to the drug. mdpi.com Studies on Hepatitis C Virus (HCV) and Hepatitis E Virus (HEV) have documented the emergence of single-nucleotide variants in viral genomes that lead to reduced sensitivity or resistance to Ribavirin. mdpi.comasm.orgnih.govmdedge.com For instance, in patients with chronic HCV treated with Ribavirin, an increase in genetic diversity was observed, which was associated with the emergence of nonsynonymous single nucleotide polymorphisms (SNPs) in the viral polymerase. asm.orgnih.gov Similarly, in transplant recipients with chronic HEV infection who failed Ribavirin monotherapy, the emergence of resistant variants was suggested by an initial drop and subsequent rise in viral RNA levels. mdedge.com

The dynamics of resistance emergence can be influenced by prior treatments. For example, it has been observed that pre-treatment with Ribavirin may promote viral heterogeneity, potentially accelerating the emergence of resistance to other antivirals like sofosbuvir (B1194449) in HEV-infected patients. nih.gov

Viral Factors Contributing to Resistance

Viral genetic determinants play a central role in the development of resistance to 5'-O-Benzoyl Ribavirin and its active metabolites. These factors primarily involve mutations in the viral enzymes targeted by the drug and alterations in the fundamental process of viral replication.

The primary target for the active form of Ribavirin, ribavirin-5′-triphosphate, is the viral RNA-dependent RNA polymerase (RdRp). nih.gov Consequently, mutations within the gene encoding this enzyme are a common mechanism of resistance. These mutations can confer resistance by altering the enzyme's structure, thereby reducing the incorporation of the drug or otherwise diminishing its inhibitory effect.

Several studies have identified specific mutations in the RdRp of various RNA viruses that are associated with Ribavirin resistance. For example, in poliovirus, a single amino acid change, G64S, in the polymerase was found to confer resistance to Ribavirin. nih.gov Subsequent research identified other resistance-conferring substitutions at the same position (G64A, L, V, and T). nih.gov

In the context of HCV, prolonged exposure to Ribavirin in patients with chronic infection has been shown to induce nonsynonymous mutations in the NS5B polymerase. asm.orgnih.gov Specific substitutions, such as D148N+I363V, A150V+I363V, and T227S+S183P in a genotype 3a background, were found to confer resistance in cell culture. asm.orgnih.gov Most of these substitutions are located near the nucleotide entry site of the polymerase. asm.orgnih.gov

For HEV, a G1634R mutation in the viral polymerase has been identified in patients who failed Ribavirin therapy. mdedge.com This mutation was shown to provide a greater replication capacity in the presence of the drug. mdedge.com

The following table summarizes key Ribavirin resistance mutations found in viral polymerases:

| Virus | Enzyme | Mutation(s) | Effect | Reference |

|---|---|---|---|---|

| Poliovirus | RNA-dependent RNA Polymerase (RdRp) | G64S, G64A, G64L, G64V, G64T | Confers resistance to Ribavirin and other mutagens. | nih.govnih.gov |

| Hepatitis C Virus (HCV) Genotype 3a | NS5B Polymerase | D148N+I363V, A150V+I363V, T227S+S183P | Confers resistance to Ribavirin in long-term cell culture. | asm.orgnih.gov |

| Hepatitis E Virus (HEV) Genotype 3 | Viral Polymerase | G1634R | Confers greater replication capacity in the presence of Ribavirin. | mdedge.com |

A fascinating mechanism of resistance to mutagenic nucleoside analogs like Ribavirin involves an increase in the fidelity of the viral RNA polymerase. nih.govnih.gov One of the proposed antiviral actions of Ribavirin is "error catastrophe," where the drug's incorporation into the viral genome increases the mutation rate to a level that is unsustainable for the virus population. nih.govpatsnap.com

Viruses can counteract this by evolving polymerases with higher fidelity, meaning they are more selective and make fewer errors during replication. nih.gov A higher-fidelity polymerase would be better at distinguishing between the correct nucleotide and the Ribavirin analog, thus incorporating less of the drug and avoiding the mutagenic consequences. nih.gov

The G64S mutation in the poliovirus polymerase, for instance, not only confers resistance to Ribavirin but also results in an enzyme with increased fidelity of RNA synthesis in the absence of the drug. nih.gov This high-fidelity phenotype provides a general mechanism of resistance to various mutagens, not just Ribavirin. nih.gov Similarly, for HCV, it has been suggested that the resistance mutations observed in the NS5B polymerase may function by reducing the enzyme's error rate, thereby increasing its fidelity. asm.orgnih.gov This increase in polymerase fidelity is considered a potential mechanism for Ribavirin resistance. asm.orgnih.gov

Host Factors Influencing Resistance and Metabolism

The host cellular environment plays a critical role in the efficacy of this compound and the potential for resistance. This includes the enzymatic machinery required for drug activation and the transport systems responsible for its cellular uptake.

This compound is a prodrug that must be metabolized within the host cell to its active forms, primarily ribavirin-5′-monophosphate (RMP), ribavirin-5'-diphosphate (RDP), and ribavirin-5′-triphosphate (RTP). This activation process is dependent on host cell kinases. The ultimate antiviral effects, such as the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by RMP and the mutagenic incorporation into viral RNA by RTP, are contingent on the successful intracellular conversion of the prodrug. nih.govpatsnap.com

Variations in the expression or activity of the host enzymes responsible for this phosphorylation cascade can significantly impact the intracellular concentration of the active metabolites and, consequently, the drug's antiviral efficacy. Although specific polymorphisms affecting this compound activation are not extensively detailed in the provided context, the principle that cellular metabolism determines the drug's effect is well-established. nih.gov The ability of a given cell type to metabolize Ribavirin may dictate which of its antiviral mechanisms are predominant. nih.gov

For this compound and its metabolite Ribavirin to exert their antiviral effects, they must first enter the host cell. This cellular uptake is mediated by host nucleoside transporters. nih.gov The primary transporters involved in Ribavirin uptake are the equilibrative nucleoside transporters, particularly ENT1. nih.govingentaconnect.comnih.gov

Reduced cellular uptake of the drug is a key host-mediated mechanism of resistance. nih.govnih.gov Studies have shown dramatic variations in the accumulation of Ribavirin across different cell lines, and cells that are seemingly resistant to the drug exhibit significantly lower intracellular levels. nih.gov The development of a resistant phenotype can be directly correlated with reduced drug uptake. nih.gov

For example, Ribavirin-resistant cells have been shown to have a defect in Ribavirin uptake. nih.govnih.gov This resistance can be overcome by overexpressing ENT1, which restores the uptake of the drug. nih.gov Conversely, blocking ENT1 activity in sensitive cells can mimic the resistant phenotype, leading to reduced drug uptake and increased viral replication in the presence of Ribavirin. nih.gov Interestingly, some resistant cell lines may compensate for reduced ENT1-mediated uptake by increasing the activity of another transporter, ENT2. nih.govnih.gov

The following table summarizes the key host factors in Ribavirin resistance:

| Host Factor | Mechanism of Resistance | Details | Reference |

|---|---|---|---|

| Host Cell Kinases | Insufficient Prodrug Activation | Reduced expression or activity of kinases can lead to lower intracellular concentrations of active Ribavirin metabolites (RMP, RTP). | nih.gov |

| Equilibrative Nucleoside Transporter 1 (ENT1) | Reduced Cellular Uptake | Decreased expression or function of ENT1 leads to lower intracellular drug levels, conferring resistance. Blocking ENT1 can induce a resistant phenotype. | nih.govingentaconnect.comnih.gov |

| Equilibrative Nucleoside Transporter 2 (ENT2) | Compensatory Uptake | Some resistant cells may increase ENT2 activity to compensate for reduced ENT1 function. | nih.govnih.gov |

Strategies to Overcome Resistance with this compound Analogues

Overcoming viral resistance to ribavirin, and by extension this compound, necessitates the development of novel analogues that can either evade the resistance mechanisms or exhibit enhanced antiviral activity. The strategies for designing such analogues often focus on modifications to the ribose sugar or the triazole carboxamide base of the ribavirin molecule.

One approach involves the synthesis of analogues with modifications at the 5'-position of the ribose sugar, similar to the benzoyl ester in this compound. The rationale behind these modifications is to create lipophilic prodrugs that can more readily cross cell membranes, potentially leading to higher intracellular concentrations of the active drug. nih.gov This could help to overcome resistance that is due to poor cellular uptake. Furthermore, different ester linkages could be explored to modulate the rate of hydrolysis and release of ribavirin within the cell, potentially optimizing the concentration of the active metabolites at the site of viral replication.

Another strategy focuses on modifying the triazole ring of ribavirin. The goal of these modifications is to create compounds that are more readily phosphorylated by cellular kinases or that have a higher affinity for the viral RdRp. By enhancing the interaction with the viral polymerase, such analogues could potentially be more effective at inhibiting viral replication, even in the presence of resistance-conferring mutations. Additionally, modifications to the triazole ring could alter the hydrogen bonding properties of the molecule, potentially making it a more potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), another key target of ribavirin's antiviral action. nih.gov Inhibition of IMPDH leads to a depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral RNA synthesis. drugbank.com

The development of this compound analogues could also involve the attachment of different functional groups to the benzoyl moiety. These modifications could be designed to improve the pharmacokinetic properties of the prodrug, such as its solubility, stability, and tissue distribution. By optimizing the delivery of ribavirin to target cells, the therapeutic index of the drug could be improved, potentially allowing for higher effective concentrations to be achieved at the site of infection, thereby helping to overcome resistance.

Table 2: Potential Strategies for the Development of this compound Analogues to Overcome Resistance

| Modification Site | Rationale | Desired Outcome |

| 5'-O-Ester Linkage | Enhance lipophilicity and cellular uptake | Increased intracellular concentration of active ribavirin |

| Triazole Ring | Improve phosphorylation efficiency or RdRp binding | More potent inhibition of viral replication |

| Benzoyl Moiety | Optimize pharmacokinetic properties | Improved drug delivery and higher effective concentrations |

This table outlines theoretical strategies for the development of this compound analogues based on general principles of medicinal chemistry and virology.

Comparative Research and Therapeutic Potential of 5 O Benzoyl Ribavirin

Comparison of Antiviral Efficacy with Unmodified Ribavirin (B1680618) and Other Antiviral Agents

Ribavirin is a synthetic guanosine (B1672433) analog that possesses broad-spectrum antiviral activity against a range of both RNA and DNA viruses. nih.govnih.gov Its mechanisms of action are multifaceted, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), direct inhibition of viral RNA polymerases, and induction of viral mutagenesis, often referred to as "error catastrophe". nih.govnih.gov The clinical efficacy of ribavirin has been established for viruses such as respiratory syncytial virus (RSV), hepatitis C virus (HCV) (in combination therapy), and several hemorrhagic fever viruses. wikipedia.orgnih.gov

5'-O-Benzoyl Ribavirin is a prodrug of ribavirin, designed to be converted into the active parent compound in vivo. The primary rationale for such modification is not necessarily to alter the intrinsic antiviral activity, but to improve its delivery and pharmacokinetic profile. The antiviral effect of this compound is therefore dependent on its efficient conversion to ribavirin. While direct, comprehensive comparative studies detailing the IC50 values of this compound against a wide array of viruses are not extensively available in publicly accessible literature, its efficacy is predicated on the established broad-spectrum activity of its parent compound, ribavirin.

The development of ribavirin derivatives and prodrugs is a strategy to enhance its therapeutic index. news-medical.net For instance, Taribavirin (viramidine), a 3-carboxamidine prodrug of ribavirin, demonstrates a similar spectrum of antiviral activity because it is effectively metabolized to ribavirin. wikipedia.org However, not all modifications to the ribavirin molecule preserve its function; certain derivatives, such as the 2'(3')-O-methyl derivatives, have been found to be inactive compared to the parent compound. nih.gov The antiviral potential of this compound is thus intrinsically linked to the activity of unmodified ribavirin, which is used in combination with other medications like sofosbuvir (B1194449) or peginterferon for treating infections such as HCV. wikipedia.orgdrugbank.com

Table 1: Antiviral Spectrum of Ribavirin (Parent Compound)

| Virus Family | Examples of Susceptible Viruses | Clinical Application Status |

|---|---|---|

| Paramyxoviridae | Respiratory Syncytial Virus (RSV), Measles | Clinically used for severe RSV |

| Flaviviridae | Hepatitis C Virus (HCV) | Used in combination therapy |

| Arenaviridae | Lassa Virus, Junin Virus | Used for hemorrhagic fevers |

| Bunyaviridae | Hantavirus, Crimean-Congo Hemorrhagic Fever Virus | Used for hemorrhagic fevers |

| Herpesviridae | Herpes Simplex Virus (HSV) | Some evidence of activity |

Advantages of this compound as a Prodrug

The modification of ribavirin into a prodrug like this compound aims to overcome certain limitations of the parent molecule, primarily related to its pharmacokinetics and side effect profile. nih.gov

Ribavirin is a water-soluble molecule, and its absorption and distribution are mediated by nucleoside transporters. nih.govnews-medical.net While it is absorbed orally, its absolute bioavailability is approximately 50%, and it has a large volume of distribution due to uptake into cellular compartments. nih.gov The addition of a benzoyl group at the 5'-O position significantly increases the lipophilicity of the molecule. This chemical modification is a common strategy in prodrug design to enhance passage across biological membranes, such as the intestinal epithelium and cellular membranes, via passive diffusion.

This enhanced lipophilicity can potentially lead to: